molecular formula C9H18N2O4 B12045244 Meprobamate D7; Meprobamate-(2-methyl-1,3-propanediol-D7); 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate CAS No. 1411774-82-7

Meprobamate D7; Meprobamate-(2-methyl-1,3-propanediol-D7); 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate

Cat. No.: B12045244
CAS No.: 1411774-82-7
M. Wt: 225.29 g/mol
InChI Key: NPPQSCRMBWNHMW-OGPQSMJYSA-N
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Description

Meprobamate D7: (also known as Meprobamate-(2-methyl-1,3-propanediol-D7) or 1,3-Propane-1,1,2,2-d4-diol, 2-(methyl-d3)-2-propyl-, 1,3-dicarbamate) is a deuterated form of Meprobamate, a well-known anxiolytic medication. The deuteration process involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can alter the pharmacokinetic properties of the compound. This modification is often used in scientific research to study the metabolism and distribution of drugs in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprobamate D7 typically involves the following steps:

  • Deuteration of 2-methyl-1,3-propanediol: : The starting material, 2-methyl-1,3-propanediol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Formation of 1,3-dicarbamate: : The deuterated 2-methyl-1,3-propanediol is then reacted with phosgene (COCl2) to form the corresponding chloroformate intermediate. This intermediate is subsequently reacted with ammonia (NH3) to yield the final product, Meprobamate D7.

Industrial Production Methods

Industrial production of Meprobamate D7 follows similar synthetic routes but on a larger scale. The process involves:

  • Bulk deuteration: : Large quantities of 2-methyl-1,3-propanediol are deuterated using deuterium gas in a high-pressure reactor.

  • Continuous flow synthesis: : The deuterated intermediate is processed in a continuous flow reactor to ensure efficient and consistent production of Meprobamate D7.

Chemical Reactions Analysis

Types of Reactions

Meprobamate D7 undergoes several types of chemical reactions, including:

  • Hydrolysis: : The carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid derivatives.

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidation products.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Alcohol and carbamic acid derivatives.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Meprobamate D7 is used in various scientific research applications, including:

  • Pharmacokinetic Studies: : The deuterated form allows researchers to study the metabolism and distribution of Meprobamate in the body using techniques such as mass spectrometry.

  • Drug Metabolism: : Understanding how Meprobamate is metabolized can help in the development of new anxiolytic drugs with improved efficacy and safety profiles.

  • Isotope Effects: : Studying the effects of deuterium substitution on the pharmacological properties of Meprobamate can provide insights into the role of hydrogen atoms in drug action.

  • Biological Research: : Investigating the interactions of Meprobamate D7 with biological targets such as receptors and enzymes.

Mechanism of Action

Meprobamate D7 exerts its effects by modulating the activity of neurotransmitters in the central nervous system. It primarily acts on the GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to a calming effect, reducing anxiety and promoting relaxation. The deuterium substitution may alter the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile compared to non-deuterated Meprobamate.

Comparison with Similar Compounds

Similar Compounds

    Meprobamate: The non-deuterated form of Meprobamate D7, widely used as an anxiolytic medication.

    Carisoprodol: A muscle relaxant that is metabolized to Meprobamate in the body.

    Phenobarbital: Another anxiolytic and sedative compound with a different mechanism of action.

Uniqueness

Meprobamate D7 is unique due to its deuterium substitution, which can provide advantages in pharmacokinetic studies and drug metabolism research. The deuterated form may exhibit different metabolic pathways and stability, making it a valuable tool for scientific investigations.

Properties

CAS No.

1411774-82-7

Molecular Formula

C9H18N2O4

Molecular Weight

225.29 g/mol

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i2D3,5D2,6D2

InChI Key

NPPQSCRMBWNHMW-OGPQSMJYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)N

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

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